molecular formula C12H11N3O4S B143711 4-anilinobenzenediazonium;hydrogen sulfate CAS No. 139479-06-4

4-anilinobenzenediazonium;hydrogen sulfate

Cat. No.: B143711
CAS No.: 139479-06-4
M. Wt: 293.3 g/mol
InChI Key: FMRQRWPEQSPSDG-UHFFFAOYSA-M
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Description

4-anilinobenzenediazonium;hydrogen sulfate is a diazonium compound that has gained significant attention in scientific research due to its unique properties and versatile applications. This compound is often used in the synthesis of polymers and as an intermediate in various chemical reactions. Its structure consists of a benzenediazonium ion substituted with a phenylamino group and paired with a sulfate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilinobenzenediazonium;hydrogen sulfate typically involves the diazotization of 4-aminodiphenylamine. This process requires the reaction of 4-aminodiphenylamine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then treated with sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-anilinobenzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or cyanides through reactions with appropriate reagents.

    Coupling Reactions: The compound can participate in electrophilic aromatic substitution reactions with activated aromatic compounds like phenols and anilines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride for chlorination, potassium iodide for iodination, and sodium cyanide for cyanation. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

    Coupling Reactions: These reactions are often performed in alkaline conditions using sodium hydroxide or other bases to generate the nucleophilic species required for coupling.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.

    Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.

Scientific Research Applications

4-anilinobenzenediazonium;hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biomolecules.

    Medicine: Research has explored its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-anilinobenzenediazonium;hydrogen sulfate involves its interaction with biomolecules through non-covalent interactions. These interactions can lead to changes in the structure and function of proteins and nucleic acids, which can be studied using various analytical techniques. The compound has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase, and exhibits anti-inflammatory and antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium Chloride: Similar in structure but with a chloride ion instead of a sulfate ion.

    Benzenediazonium Tetrafluoroborate: Contains a tetrafluoroborate ion and is used in similar substitution reactions.

    4-Nitrobenzenediazonium Sulfate: Contains a nitro group, which affects its reactivity and applications.

Uniqueness

4-anilinobenzenediazonium;hydrogen sulfate is unique due to the presence of the phenylamino group, which enhances its reactivity in coupling reactions and its ability to form stable complexes with biomolecules. This makes it particularly useful in biochemical and physiological studies.

Properties

IUPAC Name

4-anilinobenzenediazonium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRQRWPEQSPSDG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063490
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
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Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4477-28-5
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4477-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
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Record name Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
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Record name 4-anilinobenzenediazonium hydrogen sulphate
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